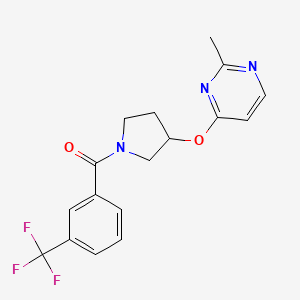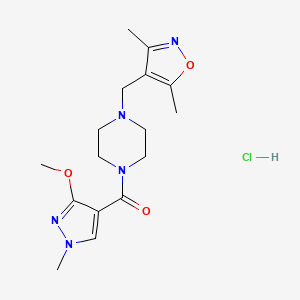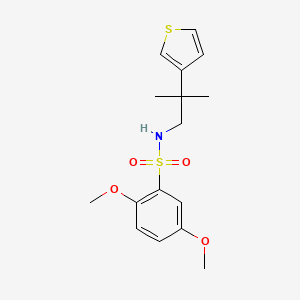![molecular formula C17H16Cl2F3N3O B2794381 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide CAS No. 2061178-35-4](/img/structure/B2794381.png)
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in various agronomic crops .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethylpyridines as a key structural motif . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of this compound involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine as an intermediate .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The molecular formula of a similar compound is C20H12Cl2F6N4O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoromethylpyridine moiety suggests that it may interact with biological targets in a unique way due to the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. Specific information about how these factors affect the action of this compound is currently unavailable .
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names , indicating a promising future for this class of compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O/c1-16(2,15(26)25(3)12-6-4-11(18)5-7-12)24-14-13(19)8-10(9-23-14)17(20,21)22/h4-9H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCXNMUCGWYRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C1=CC=C(C=C1)Cl)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide](/img/structure/B2794298.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2794302.png)



![(3E,5Z,7Z,11E,13E,15Z)-20-[(1S)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B2794311.png)
![1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2794312.png)

![Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2794314.png)
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)


![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
